4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline
Description
4-[(E)-2-Acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline is a conjugated aromatic compound featuring an acridine core linked to a substituted aniline moiety via an ethenyl bridge. The acridine group imparts strong fluorescence and electronic delocalization properties, while the ethoxy and diethylamine substituents enhance solubility and electron-donating capabilities. This compound is of interest in materials science, particularly for optoelectronic applications and as a fluorescent probe in biochemical studies .
Properties
Molecular Formula |
C27H28N2O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline |
InChI |
InChI=1S/C27H28N2O/c1-4-29(5-2)21-17-15-20(27(19-21)30-6-3)16-18-22-23-11-7-9-13-25(23)28-26-14-10-8-12-24(22)26/h7-19H,4-6H2,1-3H3/b18-16+ |
InChI Key |
GOVWATWYNHOFLR-FBMGVBCBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42)OCC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline typically involves a multi-step process. One common method starts with the preparation of the acridine derivative, followed by the formation of the ethenyl bridge and subsequent attachment of the ethoxy-substituted aniline. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl bridge.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized acridine derivatives, reduced ethenyl-bridged compounds, and substituted aniline derivatives.
Scientific Research Applications
4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline involves its interaction with biological molecules. The acridine moiety can intercalate with DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound may interact with specific proteins and enzymes, affecting various cellular pathways.
Comparison with Similar Compounds
N,N-Diethylaniline Derivatives
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline ():
- Structure : A triazine ring replaces the acridine group.
- Properties : Exhibits fluorescence but with lower quantum yield due to the electron-withdrawing triazine group. Used in biocompatible fluorophores and protein-binding studies .
- Applications : Primarily in photophysical research and sensor development.
- (E)-4-[(3,5-Dimethylisoxazol-4-yl)diazenyl]-N,N-diethylaniline (): Structure: A diazenyl-linked isoxazole substituent instead of the acridine-ethylethenyl system. Properties: Strong absorbance in UV-Vis regions (λ_max ~450 nm) due to azo linkage. Limited fluorescence compared to acridine derivatives. Applications: Potential use in dye-sensitized solar cells or as a pH-sensitive probe .
Acridine-Containing Analogues
- NQH (4-((E)-((E)-((4-Chloro-8-nitro-1,2-dihydroquinolin-3-yl)methylene)hydrazono)methyl)-N,N-diethylaniline) (): Structure: Features a nitro-quinoline hydrazone motif instead of acridine. Properties: High sensitivity to organophosphates via emission quenching. Stokes shift >100 nm, making it suitable for ratiometric sensing . Applications: Chemical warfare agent (CWA) detection and environmental monitoring.
Photophysical and Electronic Properties
*Estimated based on acridine derivatives in literature.
Key Observations :
- The acridine-ethylethenyl compound exhibits superior quantum yield and Stokes shift compared to triazine or quinoline analogues due to extended π-conjugation and reduced non-radiative decay.
- Electron-donating substituents (e.g., ethoxy, diethylamine) enhance intramolecular charge transfer (ICT), critical for fluorescence efficiency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves a Heck coupling reaction between 9-acridinylvinyl derivatives and 3-ethoxy-N,N-diethylaniline precursors. Key parameters include catalyst selection (e.g., Pd(OAc)₂), solvent polarity (DMF or THF), and temperature control (70–90°C) to minimize side reactions. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 vinyl halide to aniline derivative). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis at low temperatures (e.g., 89–100 K) with Cu-Kα radiation (λ = 1.54178 Å) resolves the (E)-configuration of the ethenyl group and planarity of the acridine core. Data refinement using SHELXL achieves R-factors < 0.06 .
- Spectroscopy : NMR (¹H/¹³C, 500 MHz in CDCl₃) identifies substituent patterns (e.g., ethoxy group at δ 1.4 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (expected [M+H]⁺: ~435.2 g/mol).
Q. How can researchers assess the purity of this compound using HPLC, and what column/eluent systems are optimal?
- Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase (acetonitrile:water 70:30, 0.1% TFA) at 1 mL/min detects impurities. UV detection at 254 nm (acridine absorption band) ensures sensitivity. Calibration with reference standards and integration of peak areas (>95% purity threshold) are recommended .
Advanced Research Questions
Q. How should researchers design experiments to investigate enzyme interactions or inhibition mechanisms involving this compound?
- Methodological Answer : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., cytochrome P450 isoforms). Monitor substrate turnover via fluorescence (ex: λ = 365 nm, em: λ = 450 nm for acridine) or spectrophotometry. Competitive inhibition studies require varying substrate and inhibitor concentrations, with data fitting to Lineweaver-Burk plots. Control experiments with structurally analogous compounds (e.g., N,N-diethylaniline derivatives) validate specificity .
Q. What methodologies are suitable for analyzing the photophysical properties of this compound, particularly fluorescence quenching or aggregation effects?
- Methodological Answer : Fluorescence quantum yield (Φ) is measured using an integrating sphere with rhodamine B as a standard. Solvent polarity (e.g., DMSO vs. water) and concentration-dependent studies (10⁻⁶–10⁻³ M) identify aggregation-caused quenching (ACQ). Time-resolved fluorescence (TRF) with a picosecond laser system quantifies excited-state lifetimes. Compare results with phenyl-ethynyl aniline analogs to contextualize electronic effects .
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, temperature) or cellular vs. enzymatic systems. Conduct dose-response curves in triplicate under standardized conditions (e.g., 37°C, pH 7.4). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Computational docking (AutoDock Vina) identifies binding poses that explain potency variations .
Q. What strategies are effective for comparative studies of this compound with structural analogs, such as ethoxy vs. methoxy substitutions?
- Methodological Answer : Create a comparative matrix (e.g., substituent position, electronic effects) using analogs like 3-methoxy-N,N-diethylaniline derivatives. Evaluate properties via:
- Electrochemical profiling : Cyclic voltammetry (e.g., −1.5 to +1.5 V vs. Ag/AgCl) to compare redox potentials.
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., 25–400°C, 10°C/min).
- Biological assays : Parallel testing in enzyme inhibition or cytotoxicity models. Statistical analysis (ANOVA) identifies significant differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
